molecular formula C12H14BrClN4O B8277877 5-bromo-4-chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine

5-bromo-4-chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8277877
M. Wt: 345.62 g/mol
InChI Key: ISGIRHVNVLAEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H14BrClN4O and its molecular weight is 345.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14BrClN4O

Molecular Weight

345.62 g/mol

IUPAC Name

4-[2-(5-bromo-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine

InChI

InChI=1S/C12H14BrClN4O/c13-9-7-18(2-1-17-3-5-19-6-4-17)12-10(9)11(14)15-8-16-12/h7-8H,1-6H2

InChI Key

ISGIRHVNVLAEFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(C3=C2N=CN=C3Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine (200 mg, 0.860 mmol), 2-(4-morpholinyl)ethanol (0.316 mL, 2.58 mmol) and triphenylphosphine (451 mg, 1.721 mmol) was added Tetrahydrofuran (THF) (5 mL). To the reaction was then added by dropwise DEAD (0.272 mL, 1.721 mmol). The solution was then let stir overnight at room temperature. The reaction was then concentrated and diluted with water (10 ml) then extracted by EtOAc (3×10 ml). The organics were combined, washed with brine, dried over MgSO4, filtered and concentrated. The yellow crude residue was then loaded onto a 25 g Biotage SNAP column and purified with 0 to 8% MeOH in DCM gradient over 30 minutes to afford 5-bromo-4-chloro-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidine (245 mg, 82% yield) as a light yellow solid. LC-MS (ES) m/z=347.2 [M+H]+1H NMR (400 MHz, DMSO-d6) δ 8.67 (s, 1H), 8.05 (s, 1H), 4.39 (t, J=6.19 Hz, 2H), 3.48 (t, J=4.29 Hz, 4H), 2.71 (t, J=6.32 Hz, 2H), 2.42 (br. s., 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.316 mL
Type
reactant
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
0.272 mL
Type
reactant
Reaction Step Two

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